

A Comprehensive Technical Guide to D-Glucose-13C6: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *Glucose-13c6*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **D-Glucose-13C6**, a stable isotope-labeled form of glucose that is a critical tool in metabolic research. This document details its applications, experimental protocols for its use in metabolic flux analysis, and visualizations of key metabolic pathways.

Core Physical and Chemical Properties

D-Glucose-13C6, also known as D-glucose-U-13C6, is a form of D-glucose where all six carbon atoms are the 13C isotope. This uniform labeling makes it an invaluable tracer for studying cellular metabolism.^{[1][2]} Its physical and chemical properties are summarized below.

Property	Value
Molecular Formula	$^{13}\text{C}_6\text{H}_{12}\text{O}_6$
Molecular Weight	186.11 g/mol [1][2][3]
CAS Number	110187-42-3[1][3]
Appearance	White to off-white powder[1]
Melting Point	150-152 °C[1]
Solubility	Highly soluble in water (100 mg/mL, may require sonication), insoluble in ether and alcohol.[1]
Isotopic Purity	Typically ≥ 99 atom % ^{13}C [1]
Optical Activity	$[\alpha]^{25}_{\text{D}} +52.0^\circ$, $c = 2$ in H_2O (with a trace of NH_4OH)[1]
Storage	Stable at 4°C protected from light and stored under nitrogen. Solutions should be stored at -80°C for up to 6 months or -20°C for 1 month. [1][3]

Caption: Summary of the key physical and chemical properties of D-**Glucose-13C6**.

Applications in Metabolic Research

D-**Glucose-13C6** is a powerful tool for tracing the metabolic fate of glucose in biological systems. Its primary application is in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions.[2][4] By introducing D-**Glucose-13C6** into a biological system, researchers can track the incorporation of the ^{13}C label into various downstream metabolites using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][4] This allows for the elucidation of metabolic pathways and the identification of changes in metabolic activity in response to genetic modifications, disease states, or drug treatments.[5]

Key metabolic pathways studied using D-**Glucose-13C6** include:

- Glycolysis: The pathway that converts glucose into pyruvate.[1]

- Tricarboxylic Acid (TCA) Cycle: A series of chemical reactions to release stored energy.[1][4]
- Pentose Phosphate Pathway (PPP): A metabolic pathway parallel to glycolysis that generates NADPH and pentoses.[1][5]

Experimental Protocols

Cell Culture Labeling and Metabolite Extraction

This protocol provides a general guideline for labeling adherent cell lines with D-**Glucose-13C6** and extracting metabolites for analysis. Optimization for specific cell types and experimental conditions is recommended.[5]

Materials:

- Adherent cells of interest
- Standard growth medium
- Glucose-free culture medium
- D-**Glucose-13C6**
- Dialyzed fetal bovine serum (dFBS)
- Phosphate-Buffered Saline (PBS), sterile
- -80°C 80% methanol
- Cell scraper
- Microcentrifuge tubes
- Dry ice

Procedure:

- Cell Seeding:

- Culture cells in standard growth medium until they reach the desired confluency (typically 70-90% at the time of harvest).[5]
- Preparation of Labeling Medium:
 - Prepare the labeling medium by supplementing glucose-free culture medium with D-**Glucose-13C6** to the desired final concentration (e.g., 11 mM, or to match the concentration in the standard medium).[5]
 - Add dFBS to the required concentration.[5]
 - Sterile filter the complete labeling medium.[5]
- Isotopic Labeling:
 - Aspirate the standard growth medium from the cells.
 - Gently wash the cells once with pre-warmed, ice-cold PBS.[5]
 - Immediately add the pre-warmed D-**Glucose-13C6** labeling medium to the cells.[5]
 - Incubate the cells for a period sufficient to approach isotopic steady state. This time should be determined empirically based on the metabolic pathway of interest.[5]
- Metabolite Extraction (Quenching):
 - Prepare a dry ice/ethanol bath and pre-chill microcentrifuge tubes containing 1 mL of -80°C 80% methanol.[5]
 - At the end of the labeling period, rapidly aspirate the labeling medium.[5]
 - To quench metabolic activity, place the culture plate on a bed of dry ice.[5]
 - Immediately add 1 mL of the -80°C 80% methanol to each well.[5]
 - Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to the pre-chilled microcentrifuge tubes.[5]
- Sample Processing:

- Vortex the tubes vigorously.
- Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[5]
- Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
- The metabolite extracts can be stored at -80°C or dried under a stream of nitrogen before derivatization or resuspension for analysis.[5]



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Caption: Experimental workflow for D-**Glucose-13C6** labeling in cell culture.

NMR Spectroscopy Analysis

NMR spectroscopy is a powerful technique for determining the isotopic enrichment and positional isotopomers of metabolites.

Sample Preparation:

- Dried metabolite extracts should be resuspended in a deuterated solvent, typically D₂O, containing a known concentration of an internal standard (e.g., DSS or TSP).

Typical 1D ¹³C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).[6]
- Transmitter Frequency: Centered on the carbohydrate region.

- Spectral Width: Appropriate for observing all expected ^{13}C signals.
- Acquisition Time: Sufficient to achieve good resolution.
- Relaxation Delay: 1-2 seconds to ensure full relaxation of the carbon nuclei.
- Number of Scans: Dependent on sample concentration, typically several thousand scans.

Typical 2D ^1H - ^{13}C HSQC Acquisition Parameters:

- Pulse Program: An edited HSQC with gradient selection (e.g., hsqcedetgppsp on Bruker systems) is recommended to differentiate CH, CH_2 , and CH_3 groups.[\[7\]](#)
- Spectral Width (^1H): ~6-8 ppm, centered around the carbohydrate proton region (~4.0 ppm).[\[7\]](#)
- Spectral Width (^{13}C): ~80-100 ppm, covering the expected glucose carbon region (60-100 ppm).[\[7\]](#)
- Number of Increments (F1): 256 to 512.[\[7\]](#)
- Number of Scans (NS): 4 to 16 per increment.[\[7\]](#)
- Relaxation Delay (D1): 1.5-2.0 seconds.[\[7\]](#)
- ^1JCH Coupling Constant: Optimized for ~145 Hz.[\[7\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive technique for the analysis of volatile metabolites. Sugars and other polar metabolites require derivatization to increase their volatility.

Derivatization (Oximation-Silylation): This is a common two-step derivatization method for sugars.

- Oximation:

- Dry the metabolite extract completely under a stream of nitrogen or by lyophilization.[\[8\]](#)
- Prepare a 40 mg/mL solution of ethoxylamine hydrochloride (EtOx) in pyridine.[\[8\]](#)
- Add 200 μ L of the EtOx solution to approximately 2 mg of the dried sample.[\[8\]](#)
- Cap the vial, vortex, and heat at 70°C for 30 minutes.[\[8\]](#)
- Cool to room temperature.[\[8\]](#)
- Silylation:
 - Add 120 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the cooled reaction vial.[\[8\]](#)
 - Cap the vial, vortex, and heat at 70°C for 30 minutes.[\[8\]](#)
 - Cool to room temperature.[\[8\]](#)

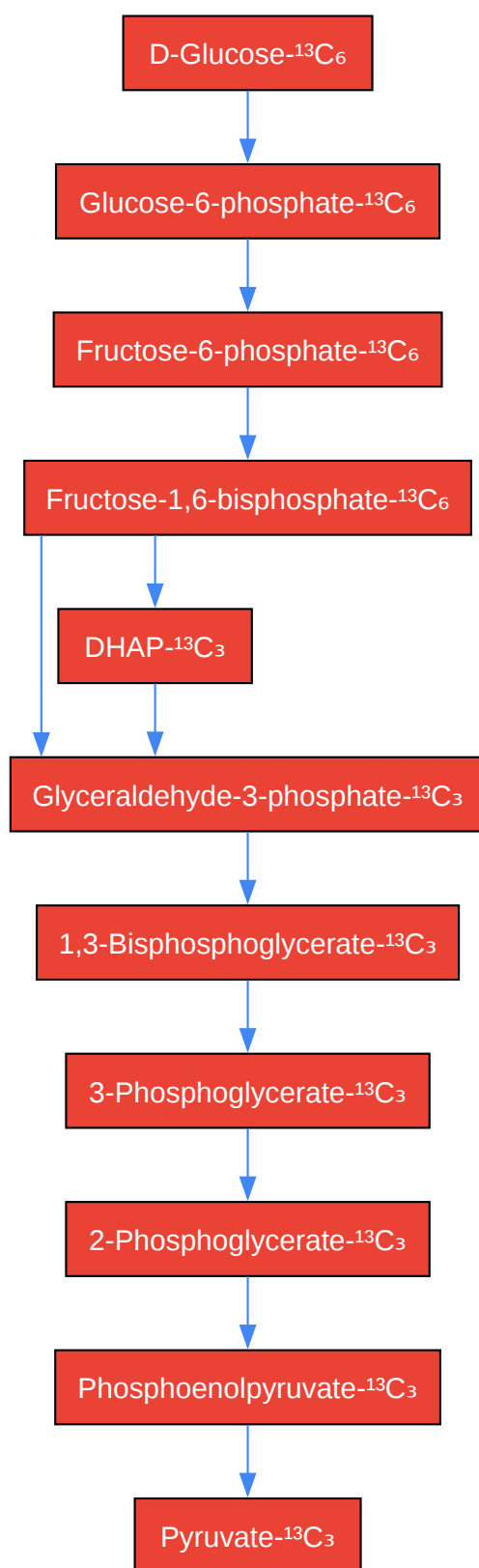
Typical GC-MS Parameters:

- Injection Volume: 1 μ L.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp to 300°C at 10°C/minute.
 - Hold at 300°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
- Mass Spectrometer:
 - Operate in electron ionization (EI) mode at 70 eV.

- Scan range: m/z 50-600.

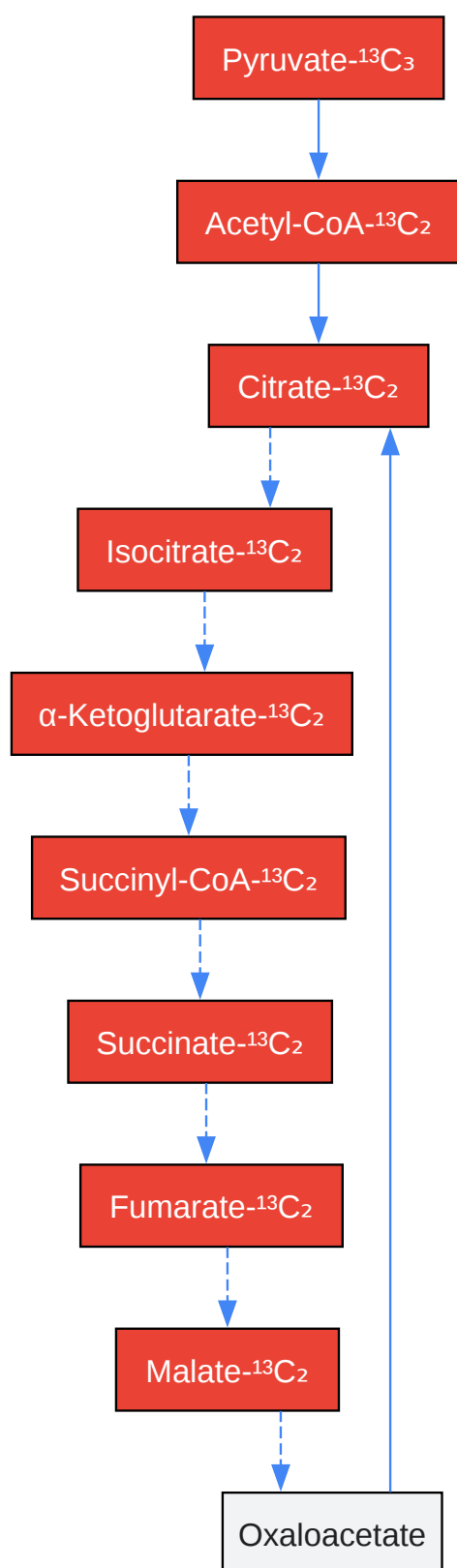
Metabolic Pathway Visualizations

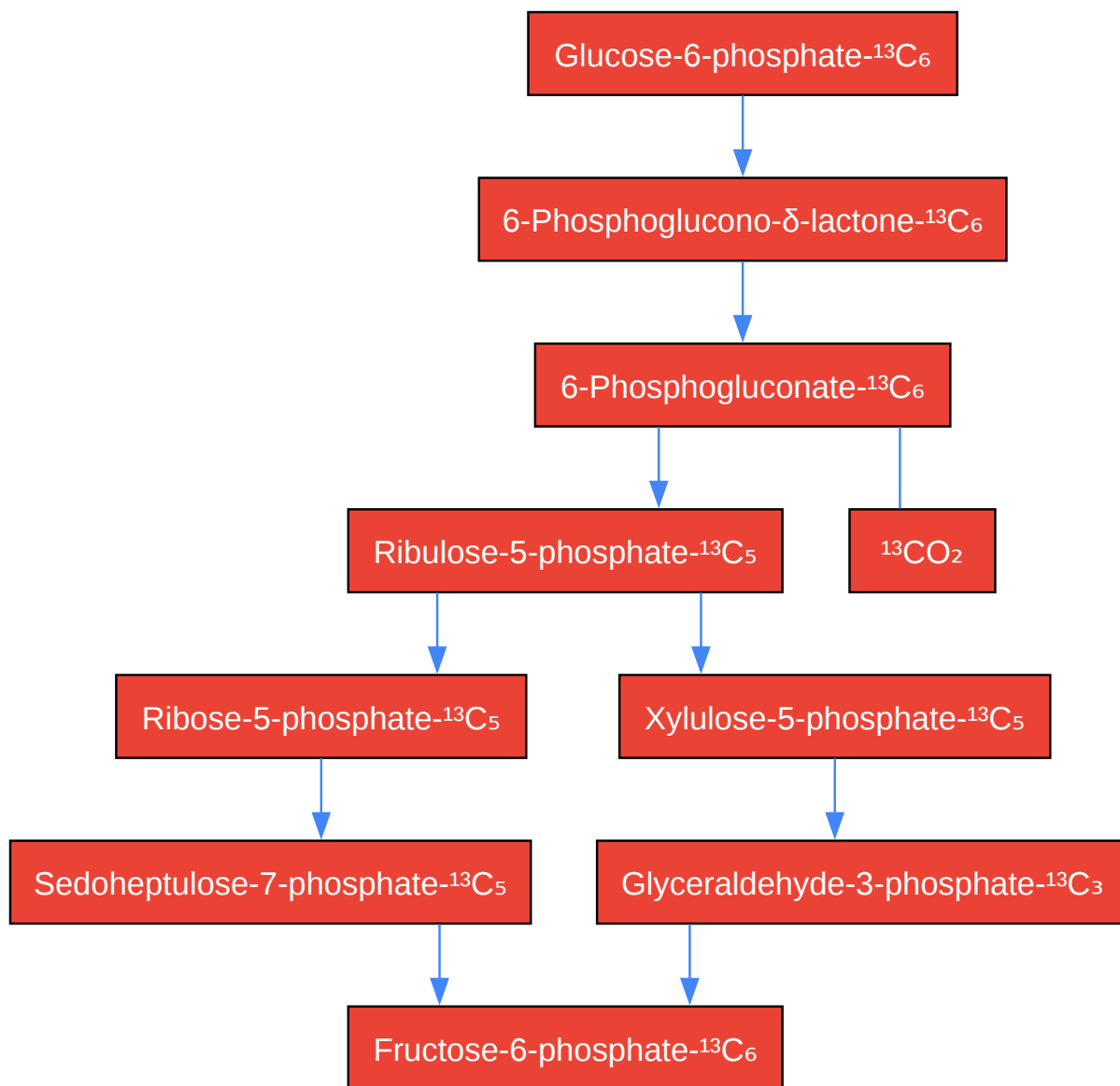
The following diagrams illustrate the flow of the ^{13}C label from D-**Glucose- $^{13}\text{C}_6$** through key metabolic pathways. The red color indicates the ^{13}C -labeled carbon atoms.



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Caption: ^{13}C labeling pattern in Glycolysis from D-Glucose- $^{13}\text{C}_6$.






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